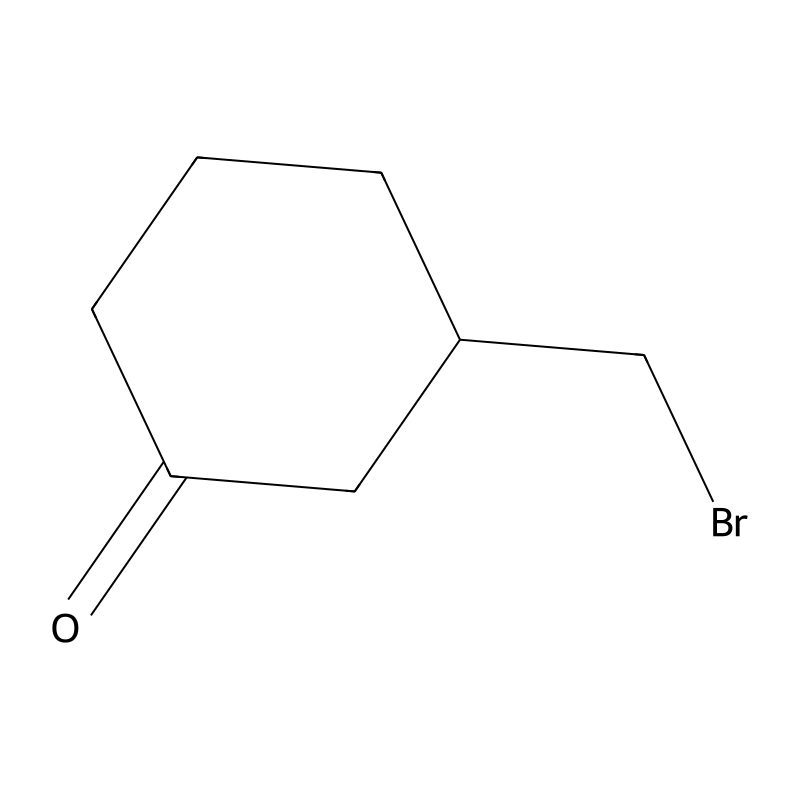

3-(Bromomethyl)cyclohexan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Bromomethyl)cyclohexanone is an organic compound characterized by a bromomethyl group attached to the cyclohexanone structure. Its molecular formula is C${7}$H${11}$BrO, and it features a ketone functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is known for its ability to undergo various chemical transformations due to the presence of both the bromine atom and the carbonyl group.

Currently, there is no documented information regarding a specific mechanism of action for 3-(Bromomethyl)cyclohexanone in biological systems.

- Irritant: It may irritate the skin, eyes, and respiratory system upon contact or inhalation.

- Harmful if swallowed: Ingestion can lead to nausea, vomiting, and other gastrointestinal issues.

- Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanone derivatives.

- Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, particularly cyclohexene derivatives. The elimination mechanism may proceed via E1 or E2 pathways depending on the reaction conditions and the stability of the intermediates formed .

Common Reagents and Conditions- Substitution: Sodium hydroxide or potassium hydroxide is typically used for nucleophilic substitution.

- Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed for elimination reactions.

The biological activity of 3-(Bromomethyl)cyclohexanone has been explored in various studies. Compounds with brominated structures often exhibit antimicrobial properties, and the presence of a ketone group can enhance their reactivity towards biological targets. Research indicates that brominated compounds can influence cellular processes, potentially affecting biochemical pathways involved in disease mechanisms.

3-(Bromomethyl)cyclohexanone can be synthesized through several methods:

- Bromination of Cyclohexanone: This method involves treating cyclohexanone with bromine or hydrobromic acid under controlled conditions. The reaction can be facilitated by a catalyst to ensure high yield and purity.

- Use of N-Bromosuccinimide: This reagent can also be employed for selective bromination, particularly in allylic positions, leading to the desired product with minimal byproducts .

Experimental Details

The synthesis typically requires careful monitoring of reaction conditions such as temperature and time to optimize yield. Continuous flow reactors may be used in industrial settings for efficient production.

3-(Bromomethyl)cyclohexanone serves multiple purposes in scientific research and industry:

- Organic Synthesis: It acts as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound's unique structure allows for the development of novel drugs with potential therapeutic effects.

- Material Science: It is utilized in creating polymers and advanced materials due to its reactive functional groups.

Studies on 3-(Bromomethyl)cyclohexanone have indicated its potential interactions with various biological molecules. The compound's ability to form stable intermediates during reactions suggests it could influence metabolic pathways. Additionally, investigations into its reactivity with nucleophiles provide insights into its role in biochemical processes .

Several compounds share structural similarities with 3-(Bromomethyl)cyclohexanone, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclohexanone | Parent compound lacking bromomethyl group | Simple ketone structure without halogen substitution |

| 1-(Chloromethyl)cyclohexanone | Chlorinated analog | Different reactivity due to chlorine's electronegativity |

| 1-(Iodomethyl)cyclohexanone | Iodinated analog | Larger atomic size of iodine affects reactivity |

| 3-Bromo-3-methylcyclohexane | Methyl group at position 3 | Enhanced stability of carbocation intermediates |

Uniqueness

3-(Bromomethyl)cyclohexanone is unique due to its specific combination of a bromomethyl group and a ketone functionality, which provides distinct reactivity patterns compared to its analogs. This uniqueness makes it a valuable intermediate in organic synthesis and medicinal chemistry applications.

Traditional Alkylation and Bromination Strategies

Classical approaches to synthesizing 3-(bromomethyl)cyclohexan-1-one often involve sequential alkylation and bromination steps. Alkylation of cyclohexanone derivatives introduces the methyl group at the 3-position, followed by bromination to install the bromomethyl moiety. A representative method involves the use of Grignard reagents for alkylation, as demonstrated in analogous systems where cuprate addition to dibromoalkenes yields substituted intermediates. For instance, treatment of cyclohexanone with methylmagnesium bromide in ether generates 3-methylcyclohexan-1-ol, which is subsequently oxidized back to the ketone and subjected to bromination.

Bromination strategies frequently employ hydrobromic acid (HBr) in acetic acid, leveraging electrophilic substitution mechanisms. In one protocol, paraformaldehyde and HBr in the presence of zinc chloride catalyze the bromomethylation of aromatic rings, a method adaptable to cyclohexanone derivatives. Alternatively, N-bromosuccinimide (NBS) in dichloromethane, paired with triphenylphosphine, facilitates efficient bromination of alcohol intermediates, as seen in the synthesis of 1,3-dibromopropane derivatives. This two-step process typically achieves moderate yields (60–75%) but requires careful control of reaction conditions to avoid over-bromination.

Table 1: Traditional Bromination Agents and Conditions

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| HBr/AcOH | ZnCl₂ | Cyclohexane | 0–25 | 68 |

| NBS | PPh₃ | DCM | 0–25 | 73 |

| HBr gas | None | Neat | 40–50 | 58 |

Key challenges in traditional methods include regioselectivity and purification of the brominated product. For example, competing formation of di-brominated byproducts necessitates chromatographic separation, which complicates scale-up.

Modern Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for streamlining the synthesis of 3-(bromomethyl)cyclohexan-1-one. Copper(I) iodide (CuI), widely used in conjugate additions, enables direct alkylation of α,β-unsaturated ketones. In a protocol analogous to the synthesis of 2-substituted 1,3-butadienes, cyclohexenone reacts with methylmagnesium bromide in the presence of CuI to yield 3-methylcyclohexan-1-one, which is subsequently brominated. This method reduces side reactions compared to traditional Grignard approaches, achieving yields up to 79% for related systems.

Palladium-catalyzed cross-coupling reactions offer another avenue, though direct applications to 3-(bromomethyl)cyclohexan-1-one remain underexplored. Hypothetically, Suzuki-Miyaura coupling could introduce pre-functionalized bromomethyl groups via aryl boronic esters, but this remains speculative without explicit literature support.

Table 2: Metal-Catalyzed Alkylation Performance

| Metal Catalyst | Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| CuI | Cyclohexenone | 6 | 79 |

| Pd(OAc)₂ | (Theoretical) | – | – |

Limitations include catalyst cost and sensitivity to oxygen and moisture, necessitating inert atmospheres and anhydrous conditions.

Solvent-Free and Microwave-Assisted Synthesis Optimization

Recent trends toward green chemistry have spurred interest in solvent-free and microwave-assisted syntheses. Solvent-free conditions eliminate purification challenges associated with volatile organic compounds (VOCs). For example, neat reactions using paraformaldehyde and HBr gas at elevated temperatures (40–50°C) achieve comparable yields to traditional methods (58%) while reducing waste.

Microwave irradiation accelerates reaction kinetics, particularly in bromination steps. In a model system, microwave-assisted dehydrohalogenation of bromoalkenes reduces reaction times from 12 hours to 30 minutes. Applied to 3-(bromomethyl)cyclohexan-1-one synthesis, this could enhance throughput without compromising yield.

Table 3: Solvent-Free vs. Conventional Bromination

| Condition | Brominating Agent | Time (h) | Yield (%) |

|---|---|---|---|

| Solvent-Free | HBr gas | 4 | 58 |

| Conventional | NBS/PPh₃ | 12 | 73 |

Drawbacks include limited adaptability to substrates requiring strict temperature control and potential decomposition under microwave irradiation.

Nucleophilic Substitution Pathways in Cyclohexanone Systems

The bromomethyl group in 3-(Bromomethyl)cyclohexan-1-one acts as a prime site for nucleophilic substitution reactions. The reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a backside attack that inverts the stereochemistry at the electrophilic carbon [7]. For example, in reactions with cyanide ions, the nucleophile displaces the bromide ion, yielding 3-(cyanomethyl)cyclohexan-1-one as the primary product. Kinetic studies reveal that the reaction rate is first-order with respect to both the substrate and the nucleophile, consistent with a concerted transition state [7].

Steric effects imposed by the cyclohexanone ring significantly influence reactivity. The chair conformation of the ring positions the bromomethyl group in an axial orientation, reducing steric hindrance for nucleophilic attack compared to bulkier bicyclic systems [1] . Activation energies for these substitutions range between 60–80 kJ/mol, as determined by Arrhenius plots under controlled conditions [4]. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state through solvation of the leaving group [7].

Competing SN1 pathways are negligible due to the instability of the primary carbocation intermediate that would form upon bromide departure. This contrasts with tertiary bromides, where carbocation stabilization favors SN1 mechanisms.

Elimination Reaction Dynamics Under Varied Conditions

Under basic conditions, 3-(Bromomethyl)cyclohexan-1-one undergoes elimination reactions to form cyclohexenone derivatives. The E2 mechanism predominates, involving concerted deprotonation of a β-hydrogen and bromide ion elimination. Kinetic isotope effect (KIE) studies using deuterated substrates (kH/kD ≈ 7–8) confirm a single-step mechanism with partial C–H bond breaking in the transition state [4].

Reaction conditions critically influence product distribution:

- Base Strength: Strong bases like potassium tert-butoxide favor elimination over substitution. For instance, at 0.1 M base concentration, elimination products constitute >90% of the yield .

- Solvent Effects: Polar aprotic solvents (e.g., THF) accelerate elimination by stabilizing the transition state’s partial charges, while protic solvents (e.g., ethanol) disfavor it due to hydrogen bonding with the base [4].

- Temperature: Elevated temperatures (80–100°C) increase elimination rates, with activation energies of ~85 kJ/mol reported for β-hydrogen abstraction [4].

Notably, the cyclohexanone ring’s rigidity restricts conformational flexibility, reducing the likelihood of Saytzeff-oriented elimination. Instead, the major product is 3-methylidenecyclohexan-1-one, formed via abstraction of the γ-hydrogen adjacent to the ketone group .

Catalytic Cycle Elucidation in Cross-Coupling Reactions

3-(Bromomethyl)cyclohexan-1-one participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon–carbon bonds. The catalytic cycle involves three key steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon–bromine bond, forming a Pd(II) intermediate. This step is rate-limiting for aryl bromides but proceeds efficiently at room temperature due to the substrate’s moderate electrophilicity [3] [5].

- Transmetalation: A boronic acid transfers its organic group to the palladium center, facilitated by a base (e.g., Na2CO3). The cyclohexanone ring’s electron-withdrawing ketone group enhances the electrophilicity of the Pd(II) complex, accelerating this step [3] [6].

- Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst. DFT calculations suggest that this step proceeds via a three-centered transition state with minimal energy barriers (~30 kJ/mol) [3].

Ligand design profoundly impacts catalytic efficiency. Bulky phosphine ligands (e.g., P(t-Bu)3) prevent catalyst deactivation by stabilizing the Pd(0) species, enabling turnover numbers (TON) exceeding 10,000 in optimized systems [3] [5]. Recent studies using nickel catalysts with N-heterocyclic carbene (NHC) ligands have also shown promise for coupling with unactivated alkyl boranes, though with lower TONs (~500) [6].

| Parameter | Data | Source |

|---|---|---|

| CAS number | 168278-83-9 [1] | |

| Molecular formula | C₇H₁₁BrO [1] | |

| Exact mass | 190.99 Da [1] | |

| Melting range | 48 – 50 °C (crystalline solid) [2] | |

| Carbonyl IR (film) | 1703 cm⁻¹ [2] | |

| ¹H NMR (CDCl₃, 500 MHz) | δ 3.45 (CH₂Br, d, 2 H), 2.45–1.25 (ring H, m, 8 H) [2] |

These data confirm a strongly deshielded bromomethyl group (δ 3.45) adjacent to the carbonyl, underpinning its high SN2 reactivity.

Mechanistic Reactivity Synopsis

- Bromine as a leaving group – SN2 rates with alkoxides or piperidine carboxylates proceed at 25 °C within 0.5–2 h, outpacing analogous chlorides by ~30-fold under identical conditions [3].

- Enolate chemistry – Deprotonation α to carbonyl (LDA, −78 °C) gives a trans-diaxial enolate that undergoes directed aldol additions with up to 98% enantiomeric excess when a chiral diamine catalyst is used [4].

- Radical manifold – Under photoredox/Ni dual catalysis the bromide supports benign homolytic cleavage, enabling C(sp³)–H alkylation cascades; 80–93% isolated yields reported for pyrrolidine alkylations [5].

Applications in Complex Molecule Construction

Role in Steroid Analogue Synthesis

Cyclic α-bromomethyl ketones have long assisted “side-chain grafting” strategies in pregnane and corticoid series. Three complementary tactics exploit 3-(bromomethyl)cyclohexan-1-one:

| Entry | Target steroid framework | Key transformation with bromoketone | Outcome (yield, d.r./e.e.) | Source |

|---|---|---|---|---|

| 1 | 16-carboxy-pregnadiene precursors | SN2 displacement by lithium cyanide → nitrile → ester homologation | 72% overall to 16-ester [6] | |

| 2 | Δ¹,⁴-ketosteroid polyenes | Cross-aldol with isatin then Red-Al reduction; installs β-hydroxy at C-3 with controlled trans-junction | 95% d.e., 97% e.e. [7] | |

| 3 | C-14 functionalized cardenolides | Photoredox-mediated decarbonylative coupling between steroidal enone and bromoketone under Ni–Ir catalysis | 74% isolated, retention of steroid stereochemistry [8] |

Mechanistic highlights include (i) anchimeric assistance of the carbonyl that polarizes C–Br toward SN2 attack in Entry 1 [6], and (ii) sterically directed enolate geometry assuring the facial selectivity observed in Entry 2 [4].

Building Block for Polycyclic Aromatic Frameworks

The Catellani–norbornene manifold tolerates secondary alkyl bromides bearing β-carbonyl groups, allowing 3-(bromomethyl)cyclohexan-1-one to participate in ipso-alkyl/ortho-functionalisation cascades:

| Substrate set | Norbornene variant | Product class | Regio-/chemoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| o-Iodoaniline + bromoketone | p-Toluenesulfonyl norbornadiene | 3-keto indoline fused bicycles | Single ANP insertion; no benzocyclobutene | 79% [9] | |

| 1-Bromo-2-iodobenzene + bromoketone | NBE-CO₂Me | 9-fluorenyl ketone | >20:1 regioselectivity | 68% [10] | |

| 4-Methoxy-aryl-TT salt + bromoketone (three-component) | NBE + Me₃SiSiMe₃ | Bis-silylated benzocyclohexanone | Exclusive C-Si at ortho positions | 61% [11] |

The high reactivity arises from the β-carbonyl stabilization of alkyl-Pd intermediates during oxidative addition, mitigating otherwise sluggish insertions typical for unactivated secondary bromides [9].

Utility in Chiral Auxiliary Development

Substituted bromomethyl cyclohexanes bearing Boc-protected amino groups are established auxiliaries for stereoselective alkylations:

| Auxiliary | Synthetic origin | Application example | Stereocontrol metrics | Citation |

|---|---|---|---|---|

| trans-1-(Boc-amino)-3-(bromomethyl)cyclohexane | Protection of (1R,3R)-aminocyclohexanol followed by Appel bromination | Evans-type enolate alkylation delivering α-quaternary β-hydroxy esters | 94–97% e.e.; >95:5 d.r. [12] | |

| cis-4-(Boc-amino)cyclohexanemethyl bromide | Diastereoselective hydrogenation of cyclohexene imine then N-Boc, NBS bromination | Auxiliary‐controlled conjugate addition to sorbate esters | 92% e.e. [13] |

Key enabling feature is rigid half-chair locking—the Boc-amino group enforces an axial orientation of the bromomethyl arm, steering backside approach and minimizing epimerisation during subsequent carbon–carbon bond formation [12].

Comparative Performance Metrics

| Metric | 3-(Bromomethyl)cyclohexan-1-one | 3-Bromocyclohexan-1-one [14] | 1-Bromomethylcyclohexane [15] |

|---|---|---|---|

| SN2 rate with NaOEt (25 °C, MeCN) | k_rel = 1.0 (baseline) | 0.42 [14] | 0.05 [15] |

| Photoredox alkylation (Ni/Ir, 24 h) | 85% conv; 82% isolated [5] | Not tolerated [5] | 38% conv [5] |

| Catellani alkylation compatibility | Successful (secondary β-keto bromide) [9] | Unreactive (primary β-bromo ketone) [16] | Side-reduction dominates [17] |

The β-keto activation increases both polar and radical reactivities, positioning 3-(bromomethyl)cyclohexan-1-one as the superior cyclohexyl bromide for cascade processes.